molecular formula C7H7NO2 B139969 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid CAS No. 161406-19-5

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B139969
CAS No.: 161406-19-5
M. Wt: 143.092 g/mol
InChI Key: ALYNCZNDIQEVRV-IDEBNGHGSA-N
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Description

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 labeled derivative of 4-Aminobenzoic Acid. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 isotope is a stable isotope, making it suitable for tracing and analytical purposes.

Mechanism of Action

Target of Action

4-Aminobenzoic Acid-13C6, also known as PABA-13C6, is a 13C-labeled form of 4-Aminobenzoic acid . The primary target of 4-Aminobenzoic Acid is the synthesis of folate by bacteria, plants, and fungi . It is an essential nutrient for many human pathogens but dispensable for humans .

Mode of Action

4-Aminobenzoic Acid-13C6 interacts with its targets by being an intermediate in the synthesis of folate . The compound’s interaction with its targets results in the production of folate, which is crucial for the growth and survival of the organisms that synthesize it .

Biochemical Pathways

The biochemical pathway affected by 4-Aminobenzoic Acid-13C6 is the folate synthesis pathway . As an intermediate in this pathway, 4-Aminobenzoic Acid-13C6 contributes to the production of folate, which is essential for various biological functions, including DNA synthesis and repair, methylation, and amino acid synthesis .

Pharmacokinetics

It is known that stable heavy isotopes of elements like hydrogen and carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of the action of 4-Aminobenzoic Acid-13C6 is the production of folate in the organisms that synthesize it . This has significant molecular and cellular effects, as folate is crucial for various biological functions, including DNA synthesis and repair, methylation, and amino acid synthesis .

Action Environment

The action environment of 4-Aminobenzoic Acid-13C6 is primarily within the organisms that synthesize folate . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds in the environment, the pH of the environment, and the temperature . .

Biochemical Analysis

Biochemical Properties

4-Aminobenzoic Acid-13C6 plays a significant role in biochemical reactions. It is an intermediate in the synthesis of folate by bacteria, plants, and fungi . The compound interacts with various enzymes and proteins, contributing to its diverse biological activities .

Cellular Effects

The effects of 4-Aminobenzoic Acid-13C6 on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminobenzoic Acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-Aminobenzoic Acid-13C6 may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Aminobenzoic Acid-13C6 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Aminobenzoic Acid-13C6 is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Aminobenzoic Acid-13C6 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Aminobenzoic Acid-13C6 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can be synthesized by incorporating carbon-13 labeled benzene into the structure of 4-Aminobenzoic Acid. One common method involves the reaction of carbon-13 labeled benzene with ammonia under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper incorporation of the carbon-13 isotope.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzoic acid derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzoic Acid-13C6
  • 4-Methoxybenzoic Acid-13C6
  • 4-Bromobenzoic Acid-13C6
  • 4-Chlorobenzoic Acid-13C6

Uniqueness

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its amino group, which allows it to participate in specific reactions and pathways that other similar compounds may not. The carbon-13 labeling further enhances its utility in research by providing a stable isotope for tracing and analytical studies .

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161406-19-5
Record name 161406-19-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

55 g of 2,4-dichloro-3-methyl-5-nitrobenzoic acid and 141.6 g of Na2S2O4 are boiled in a mixture of 440 ml of glycol monomethyl ether and 440 ml of water for 3 hours. 620 ml of 1/2-concentrated HCl are added to the still warm solution and the mixture is then boiled up once more. After cooling to room temperature, the mixture is poured into 1.5 l of water and brought to pH 5 with sodium carbonate. 24.6 g of aminobenzoic acid are obtained. Melting point: 202°-3°.
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Synthesis routes and methods II

Procedure details

N-Trichloroacryloyl-p-aminobenzoic acid (440 μg) was dissolved in 1 mL of methanol, and 100 μL of this solution was added to 300 μL of potassium phosphate buffer (0.1 M, pH 8). In the same way a solution of p-aminobenzoic acid was prepared. Both solutions were analyzed by HPLC (C18-silica column, 0.01 M potassium phosphate buffer pH 4.5 initially, then 0 to 38% acetonitrile over 29 minutes. This gave a retention time of 6.8 min for p-aminobenzoic acid and 26 min for the product. The solutions were kept at room temperature. Analysis by HPLC demonstrated that the N-trichloroacryloyl-p-aminobenzoic acid was stable at least for four days. By this last day the solution of the p-aminobenzoic acid had discolored and additional peaks were seen.
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N-Trichloroacryloyl-p-aminobenzoic acid
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440 μg
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Synthesis routes and methods III

Procedure details

In place of 3-nitrotoluene of Example 7 there is charged the sodium salt of p-nitrobenzoic acid. A ca. 90% conversion of the nitro compound to p-aminobenzoic acid is obtained.
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Synthesis routes and methods IV

Procedure details

FIG. 2 presents the TEM image of a PABA dispersion prepared in 0.1 M phosphoric acid and fluoride. The PABA dispersion was purified and re-dispersed in the 0.1 M phosphoric acid without fluoride. The morphology of PABA prepared in 0.1 M phosphoric acid and fluoride is somewhat similar to that obtained in 0.1 M HCl and fluoride. In 0.1 M HCl solution and fluoride, spherical nanoparticles with diameter in the range of 2-15 nm are obtained.28 However, phosphate doped and complexed PABA produces irregular shape particles with size range 25-50 nm (FIG. 2). The difference observed in the size and shape of PABA prepared in phosphoric acid can be attributed to the boron-phosphate complexation.
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Synthesis routes and methods V

Procedure details

Menthyl Anthranilate or Salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 2
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 3
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 4
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 5
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Reactant of Route 6
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

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